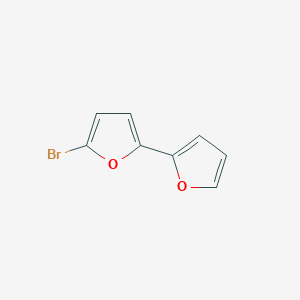![molecular formula C13H14ClN3O2 B8301648 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide CAS No. 867340-27-0](/img/structure/B8301648.png)
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an aminomethyl group, a chlorophenyl group, and an oxazole ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(aminomethyl)oxazole with 3-chlorophenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)-N-[2-(4-chlorophenyl)ethyl]-4-oxazolecarboxamide
- 2-(Aminomethyl)-N-[2-(3-bromophenyl)ethyl]-4-oxazolecarboxamide
Uniqueness
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
867340-27-0 |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
2-(aminomethyl)-N-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-2-9(6-10)4-5-16-13(18)11-8-19-12(7-15)17-11/h1-3,6,8H,4-5,7,15H2,(H,16,18) |
Clé InChI |
CAECMEIQFUBCIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=COC(=N2)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-Chloro-4-(2,4-difluorophenoxy)phenyl]ethanone](/img/structure/B8301565.png)
![8-methylspiro[4.5]decan-1-one, Mixture of diastereomers](/img/structure/B8301568.png)





![N-[3-methoxy-4-(5-oxazolyl)phenyl]oxalamic acid](/img/structure/B8301602.png)

![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-(phenylmethyl)-,hydrochloride](/img/structure/B8301617.png)



![Tert-butyl [1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B8301651.png)
